molecular formula C8H8N6O2S3 B12502619 5,5'-sulfanediylbis(N-methyl-1,2,3-thiadiazole-4-carboxamide)

5,5'-sulfanediylbis(N-methyl-1,2,3-thiadiazole-4-carboxamide)

Cat. No.: B12502619
M. Wt: 316.4 g/mol
InChI Key: AGGLEZFSTCEOTM-UHFFFAOYSA-N
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Description

N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide is an organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways may vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide stands out due to its specific substitution pattern and functional groups, which confer unique properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C8H8N6O2S3

Molecular Weight

316.4 g/mol

IUPAC Name

N-methyl-5-[4-(methylcarbamoyl)thiadiazol-5-yl]sulfanylthiadiazole-4-carboxamide

InChI

InChI=1S/C8H8N6O2S3/c1-9-5(15)3-7(18-13-11-3)17-8-4(6(16)10-2)12-14-19-8/h1-2H3,(H,9,15)(H,10,16)

InChI Key

AGGLEZFSTCEOTM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SN=N1)SC2=C(N=NS2)C(=O)NC

Origin of Product

United States

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